molecular formula C10H11BrO3 B1603191 Methyl 5-(bromomethyl)-2-methoxybenzoate CAS No. 98165-65-2

Methyl 5-(bromomethyl)-2-methoxybenzoate

Cat. No. B1603191
CAS RN: 98165-65-2
M. Wt: 259.1 g/mol
InChI Key: ZNQXAVJDXSCHGF-UHFFFAOYSA-N
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Patent
US06200981B1

Procedure details

A mixture of 2-methoxy-5-methylbenzoic acid methyl ester (J.Chem.Soc.Perkin Trans.1, 1994, 1125) (1.47 g) and N-bromosuccinimide (1.45 g) in benzene (15 ml) was irradiated under a 500 W halogen lamp for 3 hours. The solvent was evaporated and the residue triturated with diethyl ether. The succinimide was filtered off and the filtrate evaporated.
Quantity
1.47 g
Type
reactant
Reaction Step One
Quantity
1.45 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
[Compound]
Name
halogen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:13])[C:4]1[CH:9]=[C:8]([CH3:10])[CH:7]=[CH:6][C:5]=1[O:11][CH3:12].[Br:14]N1C(=O)CCC1=O>C1C=CC=CC=1>[Br:14][CH2:10][C:8]1[CH:7]=[CH:6][C:5]([O:11][CH3:12])=[C:4]([CH:9]=1)[C:3]([O:2][CH3:1])=[O:13]

Inputs

Step One
Name
Quantity
1.47 g
Type
reactant
Smiles
COC(C1=C(C=CC(=C1)C)OC)=O
Name
Quantity
1.45 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
15 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
halogen
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the residue triturated with diethyl ether
FILTRATION
Type
FILTRATION
Details
The succinimide was filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated

Outcomes

Product
Name
Type
Smiles
BrCC=1C=CC(=C(C(=O)OC)C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.